1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

CAS No.: 796848-79-8

Cat. No.: VC2276163

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 796848-79-8 |

|---|---|

| Molecular Formula | C10H11ClN2O2 |

| Molecular Weight | 226.66 g/mol |

| IUPAC Name | 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea |

| Standard InChI | InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15) |

| Standard InChI Key | QVPZNUIZEVRITP-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl |

| Canonical SMILES | C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl |

Introduction

Chemical Structure and Identification

Molecular Structure

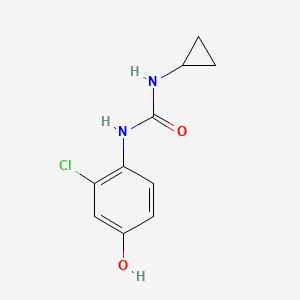

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea features a 2-chloro-4-hydroxyphenyl group connected to a urea moiety, which is further linked to a cyclopropyl group. The compound's structure can be represented by the molecular formula C₁₀H₁₁ClN₂O₂ . The presence of the chlorine atom at the ortho position and the hydroxyl group at the para position of the phenyl ring creates a unique electronic distribution that influences the compound's chemical reactivity and biological interactions.

Chemical Identifiers

The compound is identified through various systematic naming conventions and identifiers as shown in the table below:

| Identifier Type | Value |

|---|---|

| CAS Number | 796848-79-8 |

| IUPAC Name | 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea |

| InChI | InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15) |

| InChIKey | QVPZNUIZEVRITP-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl |

| Molecular Weight | 226.66 g/mol |

Physical and Chemical Properties

Physical Properties

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea exhibits specific physical characteristics that are important for its handling, formulation, and application in research. The compound typically appears as a yellowish solid in its crude form and as a white solid after purification .

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White to yellowish crystalline powder |

| Molecular Weight | 226.66 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 61.4 Ų |

The compound's moderate lipophilicity (XLogP3 = 1.6) and balance of hydrogen bond donors and acceptors suggest potential for good membrane permeability, which could be favorable for pharmaceutical applications .

Chemical Properties

The chemical behavior of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is influenced by its functional groups:

-

The hydroxyl group (-OH) at the para position can participate in hydrogen bonding and may undergo reactions typical of phenols, such as esterification or etherification.

-

The urea moiety (-NH-CO-NH-) can act as both a hydrogen bond donor and acceptor, contributing to the compound's ability to interact with biological targets.

-

The chlorine atom at the ortho position affects the electron distribution in the aromatic ring, potentially influencing the compound's reactivity and binding properties.

-

The cyclopropyl group introduces strain into the molecular structure and may contribute to specific conformational properties.

These chemical features collectively determine how the compound interacts with biological systems and other chemical entities .

Synthesis and Production

Synthetic Routes

The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea involves specific chemical reactions and precursors. The primary synthetic route described in the literature involves the reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate, leading to the formation of the urea derivative .

An alternative synthetic approach involves reacting 2-chloro-4-hydroxybenzaldehyde with 3-cyclopropylurea in the presence of acetonitrile as a solvent. This reaction produces a yellowish solid that requires subsequent purification steps .

The general reaction scheme can be represented as:

2-Chloro-4-hydroxyaniline + Cyclopropyl isocyanate → 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Purification Methods

After synthesis, the crude product requires purification to remove impurities and enhance stability. The primary purification methods employed include:

-

Filtration: The solid product is separated from the reaction mixture through filtration techniques.

-

Recrystallization: The filtered product undergoes recrystallization processes to improve purity and crystal structure.

-

Drying: The purified compound is dried to remove residual solvents.

-

Grinding: The dried material is ground into a fine powder to achieve uniform particle size distribution .

These purification steps are crucial for ensuring the quality and stability of the final product, especially for applications in pharmaceutical research and development.

Industrial Production Process

The industrial production of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea typically follows a multi-step process:

-

Synthesis of precursors: Production of 2-chloro-4-hydroxybenzaldehyde and 3-cyclopropylurea.

-

Reaction: Combination of the precursors under controlled conditions to form the target compound.

-

Purification: Implementation of filtration and recrystallization techniques to purify the crude product.

-

Final processing: Drying and grinding to obtain a fine powder suitable for storage and handling .

The industrial production requires careful control of reaction conditions, including temperature, pressure, and solvent systems, to maximize yield and purity while minimizing the formation of unwanted by-products.

Applications in Research

Chemical Research Applications

In the field of chemistry, 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea serves several important functions:

-

As a building block for the synthesis of more complex molecules with potential biological activities.

-

As a model compound for studying structure-activity relationships in series of related compounds.

-

As an intermediate in the development of novel chemical entities with specific functional properties.

The compound's unique structural features, particularly the combination of a chloro-substituted phenyl ring and a cyclopropyl group attached to a urea moiety, make it valuable for diverse chemical research applications .

Structure-Activity Relationships

Structural Features and Their Significance

The structure of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea contains several key features that may contribute to its biological activities:

-

The chlorine substituent at the ortho position of the phenyl ring may enhance lipophilicity and influence binding to target proteins.

-

The hydroxyl group at the para position provides a site for hydrogen bonding interactions with biological receptors.

-

The urea moiety serves as both hydrogen bond donor and acceptor, potentially forming multiple interactions with protein binding sites.

-

The cyclopropyl group introduces conformational constraints that may influence the compound's three-dimensional structure and binding specificity.

Understanding these structure-activity relationships is crucial for the rational design of related compounds with enhanced properties or targeted biological activities .

Comparison with Similar Compounds

When comparing 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea with structurally related compounds, several differences in chemical and potential biological properties may emerge:

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea | Cyclopropyl group on urea | Conformational constraint, specific binding interactions |

| Other urea derivatives without cyclopropyl | Different substituents on nitrogen | Altered binding specificity, different pharmacokinetic properties |

| Compounds with different halogen substituents | Variation in halogen type or position | Changed electronic distribution, different binding affinities |

| Compounds with modified hydroxyl position | Hydroxyl group at different positions | Altered hydrogen bonding patterns, different solubility |

These structural variations can lead to significant differences in chemical reactivity, physical properties, and biological activities, highlighting the importance of precise structural design in developing compounds for specific applications .

Challenges and Future Directions

Synthesis Optimization

Current synthetic routes for 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea may present challenges such as:

-

Achieving high yields under environmentally friendly conditions.

-

Minimizing the formation of by-products that complicate purification.

-

Developing scalable processes suitable for larger-scale production.

Future research could focus on optimizing reaction conditions, exploring alternative synthetic pathways, and implementing green chemistry principles to address these challenges .

Expanding Applications

While the current applications of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea are primarily in research contexts, there is potential for expanding its utility:

-

Further investigation of its biological activities could reveal new therapeutic applications.

-

Exploration of its physicochemical properties might identify novel uses in materials science or analytical chemistry.

-

Structural modifications based on the parent compound could lead to derivatives with enhanced properties for specific applications.

These directions represent opportunities for advancing the understanding and utilization of this interesting chemical entity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume